ETHYL 2-{2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE
Description
ETHYL 2-{2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is a heterocyclic compound featuring a hybrid structure of 1,3-thiazole and 1,2,4-triazole moieties connected via a sulfide bridge and acetamide linkages. This compound is structurally analogous to bioactive thiazole-triazole derivatives investigated for anticancer applications, as seen in related studies .
Properties
IUPAC Name |
ethyl 2-[2-[[2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S3/c1-3-26-13(25)5-10-7-28-15(19-10)20-12(24)8-29-16-22-21-11(23(16)2)4-9-6-27-14(17)18-9/h6-7H,3-5,8H2,1-2H3,(H2,17,18)(H,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHIOTBUHIJTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C)CC3=CSC(=N3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-{2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves multiple steps:
Starting Material: The synthesis begins with ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate.
Conversion to Acid Hydrazide: This compound is converted to the corresponding acid hydrazide using hydrazine hydrate in ethanol.
Formation of Oxadiazole: The acid hydrazide is then refluxed with carbon disulfide to form 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol.
Electrophile Synthesis: Different electrophiles are synthesized by reacting respective anilines with 2-bromoacetylbromide in an aqueous medium.
Final Compound Formation: The nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol is stirred with different acetamides electrophiles in DMF using LiH as a base and activator.
Chemical Reactions Analysis
Ethyl (2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole and triazole rings.
Reagents and Conditions: Common reagents include hydrazine hydrate, carbon disulfide, and 2-bromoacetylbromide.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. Compounds containing thiazole rings have been synthesized and tested for their efficacy against a range of bacterial and fungal strains. For instance, thiazole-based compounds have shown promising results against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
Anticancer Properties
Thiazole derivatives are gaining attention for their anticancer activities. Studies have indicated that compounds similar to ethyl 2-{2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfany)acetamido]-1,3-thiazol-4-yl}acetate exhibit cytotoxic effects on various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance anticancer activity by influencing cell cycle arrest and apoptosis pathways .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of thiazole derivatives. Ethyl 2-{2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfany)acetamido]-1,3-thiazol-4-yl}acetate and its analogs have been evaluated for their effectiveness in reducing seizure activity in animal models. Results indicate that certain structural modifications lead to increased efficacy compared to standard anticonvulsant medications .
Plant Growth Regulators
Thiazole derivatives have been explored as potential plant growth regulators due to their ability to influence plant metabolism and growth patterns. Compounds similar to ethyl 2-{2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfany)acetamido]-1,3-thiazol-4-yl}acetate have shown promising results in enhancing crop yield and resistance to environmental stresses .
Pest Control
The unique chemical structure of thiazole compounds also positions them as candidates for developing novel pesticides. Their ability to disrupt biological pathways in pests can be harnessed for creating effective pest control agents that are less harmful to the environment compared to traditional chemicals .
Summary of Research Findings
The following table summarizes key research findings related to the applications of ethyl 2-{2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yld}sulfany)acetamido]-1,3-thiazol-4-y}acetate:
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves:
Enzyme Inhibition: The compound inhibits enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism.
Molecular Targets: The thiazole and triazole rings interact with specific amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
The compound belongs to a class of thiazole-triazole hybrids, which are pharmacologically significant due to their anticancer, antimicrobial, and anti-inflammatory properties. Below is a systematic comparison with structurally and functionally related compounds:
Structural Analogues
Compound A: 2-(4-Amino-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides
- Key Differences: Substituent at the benzylthiazole ring (R-group vs. ethyl ester in the target compound). Presence of a 4-amino-1,2,4-triazole-3-thiole moiety instead of a methyl-substituted triazole.
- Synthesis : Both compounds utilize chloroacetamide intermediates and thiol-alkylation reactions, though the target compound employs a Meerwein arylation step for the ethyl ester group .
Compound B: 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol derivatives
- Key Differences :
- Lack of acetamide and sulfide bridges.
- Simpler scaffold with free thiol groups.
- Bioactivity : Compound B shows moderate anticancer activity (IC50: 15–30 µM) against MCF-7 cells, while the target compound’s ester group may enhance potency due to improved cellular uptake .
Physicochemical and Analytical Comparisons
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 523.62 g/mol | 450.55 g/mol | 280.35 g/mol |
| LogP (Predicted) | 2.8 | 1.5 | 0.9 |
| Solubility (Water) | Low (Ethyl ester enhances lipophilicity) | Moderate (Polar R-groups) | High (Free thiol group) |
| MS/MS Fragmentation | Dominant peaks at m/z 325, 198 | Peaks at m/z 280, 152 | Peaks at m/z 165, 98 |
| NMR (1H, DMSO-d6) | δ 1.2 (t, ester CH3), δ 4.1 (q, CH2) | δ 4.3 (s, CH2-S) | δ 2.5 (s, triazole CH3) |
Analytical Techniques :
- LCMS/MS : Molecular networking (cosine score ≥ 0.7) confirms structural similarity to Compound A but distinct fragmentation due to the ethyl ester .
- NMR : The target compound’s ester protons (δ 1.2–4.1 ppm) differ from Compound B’s thiol-associated shifts (δ 2.5 ppm) .
Key Findings :
Biological Activity
Ethyl 2-{2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-1,3-thiazol-4-yl}acetate is a complex organic compound that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of multiple heterocycles including thiazoles and triazoles, which are known for their biological significance. The structural formula can be represented as follows:
Chemical Formula : C₁₄H₁₈N₄O₂S₂
Molecular Weight : 342.45 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Key activities include:
- Antimicrobial Activity : The thiazole and triazole moieties are known to exhibit antimicrobial properties. Studies have shown that derivatives of thiazoles possess significant antibacterial and antifungal activities due to their ability to inhibit nucleic acid synthesis and disrupt cellular functions.
- Anticancer Properties : Research indicates that compounds containing triazole rings can inhibit cancer cell proliferation by interfering with cell cycle regulation and inducing apoptosis in tumor cells. The specific mechanism may involve the inhibition of key proteins involved in cancer progression.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in metabolic pathways related to cancer and infectious diseases. This inhibition can lead to altered cellular metabolism and reduced growth of pathogenic organisms.
The mechanisms through which this compound exerts its effects include:
- Targeting DNA Synthesis : The compound may interfere with DNA replication processes in bacteria and cancer cells.
- Modulation of Signaling Pathways : It has been reported to affect key signaling pathways involved in cell survival and apoptosis, particularly through the modulation of protein kinases.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of thiazole derivatives, Ethyl 2-{2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-1,3-thiazol-4-y}acetate demonstrated significant activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than standard antibiotics .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that this compound inhibited cell proliferation by inducing G0/G1 phase arrest and promoting apoptosis through caspase activation pathways .
- Enzyme Interaction Studies : Biochemical assays revealed that the compound effectively inhibits specific kinases involved in cancer signaling pathways, leading to decreased phosphorylation of target proteins essential for tumor growth .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
